molecular formula C15H19F3N4O B1667324 1-((1-(2-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methyl)pyrrolidin-2-one CAS No. 123259-91-6

1-((1-(2-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methyl)pyrrolidin-2-one

Cat. No. B1667324
M. Wt: 328.33 g/mol
InChI Key: KEWFMWJJMGQBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04826843

Procedure details

Using the procedure described above in Examples 2 and 3, a mixture of 1-[(4-piperidinyl)methyl]-2-pyrrolidinone hydrochloride (II, 21.85 g, 0.1 mole) and sodium carbonate (26.5 g, 0.25 mole) in methanol (150 mL) was refluxed for one hour. The methanol was then removed in vacuo, and acetonitrile (150 mL) was added to the residue. The mixture was cooled and stirred as 4-chloro-2-(trifluoromethyl)pyrimidine (18.28 g, 0.2 mole) was added. The mixture was stirred at room temperature for 18 hours and then filtered and the filtrate concentrated in vacuo to give a thick residue which solidified upon being washed with hexane (100 mL). The light tan powder (23.8 g, 73%) which resulted was chromatographed (5% methanol/ethyl acetate on silica) to give 19.8 g as white crystals, m.p. 118.5°-120.5°.
Name
1-[(4-piperidinyl)methyl]-2-pyrrolidinone hydrochloride
Quantity
21.85 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18.28 g
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
O.Cl.[NH:3]1[CH2:8][CH2:7][CH:6]([CH2:9][N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:15])[CH2:5][CH2:4]1.C(=O)([O-])[O-].[Na+].[Na+].Cl[C:23]1[CH:28]=[CH:27][N:26]=[C:25]([C:29]([F:32])([F:31])[F:30])[N:24]=1>CO>[F:30][C:29]([F:32])([F:31])[C:25]1[N:26]=[C:27]([N:3]2[CH2:4][CH2:5][CH:6]([CH2:9][N:10]3[CH2:14][CH2:13][CH2:12][C:11]3=[O:15])[CH2:7][CH2:8]2)[CH:28]=[CH:23][N:24]=1 |f:0.1.2,3.4.5|

Inputs

Step One
Name
1-[(4-piperidinyl)methyl]-2-pyrrolidinone hydrochloride
Quantity
21.85 g
Type
reactant
Smiles
O.Cl.N1CCC(CC1)CN1C(CCC1)=O
Name
Quantity
26.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
18.28 g
Type
reactant
Smiles
ClC1=NC(=NC=C1)C(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The methanol was then removed in vacuo, and acetonitrile (150 mL)
ADDITION
Type
ADDITION
Details
was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a thick residue which
WASH
Type
WASH
Details
upon being washed with hexane (100 mL)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C1=NC=CC(=N1)N1CCC(CC1)CN1C(CCC1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 23.8 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.